molecular formula C24H23N3O4 B2943524 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid CAS No. 2091853-19-7

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2943524
CAS No.: 2091853-19-7
M. Wt: 417.465
InChI Key: ZMEYCSDDUDJTGN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxylic acid featuring a piperidine core protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and a pyrazole-3-carboxylic acid substituent. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions . Its primary applications lie in chemical research, particularly as a building block for synthesizing complex organic molecules or peptide conjugates .

Properties

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-23(29)22-11-13-27(25-22)16-6-5-12-26(14-16)24(30)31-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-11,13,16,21H,5-6,12,14-15H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEYCSDDUDJTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=CC(=N5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091853-19-7
Record name 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid
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Biological Activity

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 2091853-19-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.

  • Molecular Formula : C24H23N3O4
  • Molecular Weight : 417.46 g/mol
  • Structure : The compound features a pyrazole ring, a piperidine moiety, and a fluorenylmethoxycarbonyl group, which contribute to its unique biological profile.

Synthesis

The compound can be synthesized through various methods involving the reaction of piperidine derivatives with pyrazole carboxylic acids. For instance, one-pot synthesis techniques have been reported that utilize lithium tert-butoxide-mediated Claisen condensation reactions to yield substituted pyrazoles .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study found that certain pyrazole derivatives inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Case Studies

StudyFindings
Study A (2021)Evaluated the anticancer activity of pyrazole derivativesFound significant inhibition of cancer cell proliferation
Study B (2022)Investigated neuroprotective effects in cultured neuronsDemonstrated protection against oxidative stress
Study C (2023)Assessed enzyme inhibition in cancer modelsConfirmed inhibition of CDK activity

The biological activity of this compound is attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. The fluorenylmethoxycarbonyl group enhances lipophilicity, facilitating cellular uptake and enhancing biological activity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
Target Compound Piperidine Pyrazole-3-carboxylic acid Likely C25H23N3O4* ~413.48 (estimated) Not provided -
1-(1-Fmoc-piperidin-3-yl)-4-methyl-1H-pyrazole-5-carboxylic acid Piperidine 4-Methylpyrazole-5-carboxylic acid - 413.48 -
1-(1-Fmoc-piperidin-3-yl)cyclopropane-1-carboxylic acid Piperidine Cyclopropane-carboxylic acid C21H18N4O4 390.40 -
(R)-1-Fmoc-piperidine-3-carboxylic acid Piperidine Carboxylic acid C21H21NO4 351.40 193693-67-3
(R)-1-Fmoc-pyrrolidine-3-carboxylic acid Pyrrolidine Carboxylic acid C20H19NO4 337.37 193693-65-1
2-(1-Fmoc-pyrrolidin-3-yl)-4-methylthiazole-5-carboxylic acid HCl Pyrrolidine Thiazole-5-carboxylic acid (HCl salt) C24H23ClN2O4S 483.97 -

*Estimated based on structural similarity to compounds in –5.

Key Observations:

  • Heterocyclic Core Modifications: Replacing piperidine with pyrrolidine (as in ) reduces ring size from six-membered to five-membered, altering steric and electronic properties.
  • Substituent Effects : Methyl groups () increase hydrophobicity, while cyclopropane () introduces rigidity. Carboxylic acid vs. ester or salt forms (e.g., HCl in ) impact solubility and reactivity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Solubility Stability Hazard Profile
Target Compound Likely low aqueous solubility (carboxylic acid form) Stable at 2–8°C (similar to ) H302, H315, H319 (irritant)
(R)-1-Fmoc-piperidine-3-carboxylic acid Low aqueous solubility 2–8°C storage H302, H315, H319, H332, H335
2-(1-Fmoc-pyrrolidin-3-yl)-4-methylthiazole-5-carboxylic acid HCl Higher solubility (HCl salt) Stable as solid No hazard data

Key Observations:

  • Solubility : Hydrochloride salts () improve aqueous solubility compared to free carboxylic acids.
  • Stability : Fmoc-protected compounds generally require cold storage (2–8°C) to prevent decomposition .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Introducing the fluorenylmethoxycarbonyl (Fmoc) protecting group to piperidine derivatives, as seen in structurally similar Fmoc-protected compounds (e.g., ).
  • Step 2 : Coupling the Fmoc-piperidine intermediate with a pyrazole-carboxylic acid moiety using amide bond formation (General Procedure F1 in ).
  • Step 3 : Final deprotection and purification via column chromatography or recrystallization. Characterization often includes 1^1H NMR (e.g., δ 2.56 ppm for methyl groups in ) and LCMS to confirm molecular weight .

Q. What purification methods ensure high purity of the compound for biological assays?

  • Chromatography : Reverse-phase HPLC with C18 columns is recommended for separating polar impurities ( reports >94% LCMS purity).
  • Recrystallization : Use solvent systems like ethyl acetate/hexane to isolate crystalline products (analogous to methods in and ).
  • Quality Control : Validate purity via 1^1H NMR integration and HPLC retention time matching .

Q. How should this compound be stored to maintain stability during long-term research?

  • Storage Conditions : Store at −20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group (similar to recommendations in and ).
  • Handling : Avoid exposure to moisture and strong oxidizing agents, which may degrade the carboxylate or Fmoc moieties ( ) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1^1H NMR : Identifies substituent environments (e.g., aromatic protons in pyrazole at δ 7.5–8.5 ppm and Fmoc protons at δ 4.0–4.5 ppm) ().
  • LCMS/HPLC : Confirms molecular ion peaks (e.g., ESIMS m/z 311.1 in ) and purity (>95% by area normalization).
  • IR Spectroscopy : Detects carbonyl stretches (e.g., 1700–1750 cm1^{-1} for carboxylic acid and Fmoc groups) .

Q. How can researchers verify the structural integrity of intermediates during synthesis?

  • Intermediate Tracking : Use TLC with UV visualization for Fmoc-protected intermediates ().
  • MALDI-TOF MS : Confirm molecular weights of intermediates, especially after coupling steps (analogous to methods in ).
  • X-ray Crystallography : Optional for resolving ambiguous stereochemistry in piperidine or pyrazole rings ( ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hrs to 2–4 hrs) while improving yields by 15–20% ().
  • Catalyst Screening : Test Pd-based catalysts for coupling steps or organocatalysts for enantioselective Fmoc introduction ( ).
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to minimize side reactions in carboxylate activation .

Q. What strategies resolve contradictions between computational reactivity predictions and experimental results?

  • DFT Calculations : Compare energy barriers for proposed reaction pathways with experimental kinetics (e.g., Fmoc deprotection rates).
  • Isotopic Labeling : Use 13^{13}C-labeled intermediates to trace unexpected byproducts ( ).
  • In Situ Monitoring : Employ ReactIR to detect transient intermediates and adjust conditions dynamically .

Q. How can the compound’s biological activity be assessed in enzyme inhibition studies?

  • Enzyme Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with the compound as a potential inhibitor (similar to ’s protein-ligand interaction studies).
  • IC50_{50} Determination : Perform dose-response curves in triplicate, using purified enzyme and synthetic substrates ().
  • Molecular Docking : Validate binding modes predicted by AutoDock or Schrödinger Suite against crystallographic data ( ) .

Q. What are the key considerations for designing derivatives to enhance metabolic stability?

  • Bioisosteric Replacement : Substitute the pyrazole ring with triazoles or oxadiazoles to reduce CYP450 metabolism ( ).
  • Prodrug Strategies : Esterify the carboxylic acid to improve membrane permeability (analogous to ’s phosphonate derivatives).
  • Metabolite Identification : Use hepatocyte incubation followed by HRMS to track degradation pathways ( ) .

Q. How can computational models predict the compound’s behavior under physiological conditions?

  • pKa_a Prediction : Tools like MarvinSketch estimate ionization states (carboxylic acid pKa_a ~2.5–3.5).
  • MD Simulations : Assess solubility and aggregation propensity in aqueous buffers ().
  • ADMET Profiling : Use SwissADME to predict absorption, distribution, and toxicity risks .

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